Ethyl methyl oxalate

Flow Chemistry Process Intensification Transesterification Kinetics

Ethyl methyl oxalate (EMO, CAS 615-52-1) is an asymmetric dialkyl oxalate ester with the molecular formula C₅H₈O₄ and a molecular weight of 132.11 g/mol, characterized by its mixed ester structure (one ethyl, one methyl group) on an oxalate backbone. This asymmetric diester architecture confers differential reactivity and selectivity in transesterification and nucleophilic acyl substitution pathways, positioning EMO as a versatile building block in fine chemical and pharmaceutical intermediate manufacturing.

Molecular Formula C5H8O4
Molecular Weight 132.11 g/mol
Cat. No. B13419269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl methyl oxalate
Molecular FormulaC5H8O4
Molecular Weight132.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)OC
InChIInChI=1S/C5H8O4/c1-3-9-5(7)4(6)8-2/h3H2,1-2H3
InChIKeyWRHHVVPVKLLPFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Methyl Oxalate Procurement: A Strategic Asymmetric Diester Intermediate for Precision Organic Synthesis


Ethyl methyl oxalate (EMO, CAS 615-52-1) is an asymmetric dialkyl oxalate ester with the molecular formula C₅H₈O₄ and a molecular weight of 132.11 g/mol, characterized by its mixed ester structure (one ethyl, one methyl group) on an oxalate backbone . This asymmetric diester architecture confers differential reactivity and selectivity in transesterification and nucleophilic acyl substitution pathways, positioning EMO as a versatile building block in fine chemical and pharmaceutical intermediate manufacturing [1]. Its fundamental physicochemical properties include a topological polar surface area of 52.6 Ų, an XLogP3 of 0.2, and a density of approximately 1.12 g/mL, which inform its behavior in biphasic and polar reaction media .

Why Generic Oxalate Diester Substitution Fails: The Asymmetric Architecture Advantage of Ethyl Methyl Oxalate


Direct substitution of ethyl methyl oxalate with its symmetric counterparts—dimethyl oxalate (DMO) or diethyl oxalate (DEO)—is non-viable in applications requiring staged, selective transesterification or differential ester lability. EMO's asymmetric structure (CCOC(=O)C(=O)OC) creates an inherent electronic and steric bias between the two ester carbonyls, enabling chemoselective manipulation of the methyl ester group while preserving the ethyl ester moiety for subsequent orthogonal transformations . In contrast, symmetric DMO and DEO offer two identical reactive sites, leading to statistical mixtures of products in mono-functionalization attempts and complicating downstream purification. This structural differentiation translates into quantifiable process advantages in microreactor-based synthesis, as evidenced by the controlled transesterification of DEO with methanol to yield EMO with 65.9% selectivity—a transformation that would produce complex mixtures if attempted with DMO as the starting material [1].

Quantitative Evidence Guide: Ethyl Methyl Oxalate Performance Differentiators Versus Symmetric Oxalate Analogs


Microreactor Transesterification Selectivity: EMO Yield and Kinetic Parameters Versus DEO Baseline

Ethyl methyl oxalate synthesis via microreactor transesterification of diethyl oxalate with methanol achieves 79.8% DEO conversion with 65.9% EMO selectivity under optimized continuous-flow conditions, establishing a quantifiable benchmark for this transformation [1]. The kinetic model derived from this study yields a reaction order (α) of 2.30, a frequency factor (k₀) of 2.377 × 10⁵, and an apparent activation energy (E) of 31.86 kJ/mol—parameters essential for process scale-up and reactor design [1].

Flow Chemistry Process Intensification Transesterification Kinetics

Homogeneous Catalysis Process Efficiency: Ethyl Methyl Oxalate Yield Optimization via Patented Transesterification Method

Patent CN112279763A discloses a homogeneous catalysis transesterification method specifically optimized for ethyl methyl oxalate synthesis, addressing the inherent challenges of producing this asymmetric diester with high yield and purity [1]. The patented process leverages controlled alcoholysis conditions to favor EMO formation over symmetric byproducts (DMO or DEO), a critical differentiation from conventional mixed-ester synthesis approaches that often yield statistical mixtures.

Catalytic Process Development Homogeneous Catalysis Oxalate Ester Synthesis

Specialty Pheromone Synthesis Application: Stegobinone Precursor Exclusivity

Ethyl methyl oxalate is specifically identified as a useful reagent in the synthesis of stegobinone, the sex pheromone of the female drugstore beetle (Stegobium paniceum) . This application leverages the compound's asymmetric diester architecture for chemoselective transformations in the construction of the stegobinone carbon skeleton [1]. Symmetric oxalates (DMO or DEO) would lack the requisite differential ester reactivity to enable the staged synthetic sequence.

Pheromone Chemistry Natural Product Synthesis Semiochemicals

Differential Ester Reactivity: Electronic Asymmetry as a Functional Differentiator

The asymmetric mixed-ester structure of ethyl methyl oxalate (CCOC(=O)C(=O)OC) creates an electronic differentiation between the two carbonyl centers, enabling staged nucleophilic acyl substitution [1]. The methyl ester exhibits marginally higher electrophilicity due to reduced steric hindrance and subtle inductive effects, allowing for selective mono-functionalization—a capability absent in symmetric DMO or DEO where both ester groups are electronically and sterically equivalent. This differential reactivity is evidenced in the compound's observed behavior in transesterification and hydrolysis reactions .

Chemoselective Synthesis Ester Reactivity Orthogonal Protection Strategies

Optimal Procurement and Application Scenarios for Ethyl Methyl Oxalate Based on Evidence-Backed Differentiation


Continuous-Flow Process Development: EMO as a Target Product in Microreactor-Intensified Transesterification

Procure ethyl methyl oxalate when designing or validating continuous-flow microreactor processes for asymmetric oxalate ester synthesis. The established kinetic parameters (α = 2.30, k₀ = 2.377 × 10⁵, E = 31.86 kJ/mol) and optimized operating conditions (methanol:DEO = 3.3:1, 35°C, K₂CO₃ catalyst) provide a validated baseline for reactor modeling, residence time optimization, and scale-up calculations .

Insect Pheromone and Semiochemical Research: Stegobinone and Analog Synthesis

Procure ethyl methyl oxalate as a required precursor for the synthesis of stegobinone, the female sex pheromone of the drugstore beetle (Stegobium paniceum). Symmetric oxalates (DMO, DEO) are functionally inadequate for this application due to the requisite chemoselective manipulation enabled by EMO's asymmetric diester architecture [2].

Orthogonal Protection and Staged Functionalization Sequences in Complex Molecule Synthesis

Procure ethyl methyl oxalate for synthetic routes requiring differential ester reactivity. The asymmetric structure permits selective mono-functionalization at the methyl ester site while preserving the ethyl ester for subsequent orthogonal transformations—a capability unavailable with symmetric DMO or DEO, which produce statistical mixtures under similar conditions .

Homogeneous Catalysis Process Optimization and Scale-Up

Procure ethyl methyl oxalate synthesized via the patented homogeneous catalysis transesterification method (CN112279763A) for applications requiring high batch-to-batch consistency and minimized symmetric byproduct contamination. This material is particularly suited for pharmaceutical intermediate manufacturing where impurity profiles impact downstream regulatory compliance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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